molecular formula C10H9F2NO2 B6920846 N-(4-acetyl-2,6-difluorophenyl)acetamide

N-(4-acetyl-2,6-difluorophenyl)acetamide

Cat. No.: B6920846
M. Wt: 213.18 g/mol
InChI Key: ILEWGPIUYALEDT-UHFFFAOYSA-N
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Description

N-(4-Acetyl-2,6-difluorophenyl)acetamide is a substituted acetamide derivative featuring a 2,6-difluorophenyl backbone with an acetyl group at the para position. Similar compounds are frequently utilized as intermediates in drug development, such as kinase inhibitors or anti-inflammatory agents .

Properties

IUPAC Name

N-(4-acetyl-2,6-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c1-5(14)7-3-8(11)10(9(12)4-7)13-6(2)15/h3-4H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILEWGPIUYALEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)F)NC(=O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetyl-2,6-difluorophenyl)acetamide typically involves the acylation of 2,6-difluoroaniline with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the acylation process. The general reaction scheme is as follows:

    Starting Materials: 2,6-difluoroaniline and acetic anhydride.

    Reaction Conditions: The reaction is conducted in the presence of a catalytic amount of sulfuric acid at a temperature of around 60-80°C.

    Product Isolation: The product is isolated by neutralizing the reaction mixture with a base, followed by extraction and purification using recrystallization techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling are implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetyl-2,6-difluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(4-acetyl-2,6-difluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-acetyl-2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-acetyl-2,6-difluorophenyl)acetamide with its analogs based on substituent effects, physicochemical properties, and synthetic methodologies.

Substituent Variations and Physicochemical Properties

Key differences arise from substituents at the phenyl ring’s para position and modifications to the acetamide group.

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Applications/Notes
N-(4-Bromo-2,6-difluorophenyl)acetamide C₈H₆BrF₂NO 250.04 188–190 Br (para), F (ortho) Intermediate in Suzuki coupling
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide C₁₄H₁₀Cl₃NO 314.59 Not reported Cl (para, ortho) Diclofenac impurity; anti-inflammatory research
N-(3-Amino-2,6-difluorophenyl)acetamide C₈H₈F₂N₂O 186.16 Solid (exact mp unreported) NH₂ (meta), F (ortho) Lab reagent; peptide synthesis
2-(4-Cyanophenoxy)-N-(2,6-difluorophenyl)acetamide C₁₅H₁₀F₂N₂O₂ 296.25 Not reported CN-phenoxy (para), F (ortho) Potential kinase inhibitor intermediate
N-(4-Bromo-2,6-difluorophenyl)-2,2,2-trifluoroacetamide C₈H₅BrF₅NO 318.03 Not reported CF₃ (acetamide), Br (para) Pharmaceutical intermediate

Key Observations:

  • Electron-Withdrawing Groups (EWGs): Bromo and trifluoroacetyl groups enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki reactions) . The acetyl group in the target compound may similarly activate the ring for nucleophilic substitutions.
  • Solubility and pKa: The bromo analog has a predicted pKa of 12.08, indicating moderate basicity . Replacing bromo with acetyl (a stronger EWG) could lower pKa, increasing solubility in polar solvents.
  • Thermal Stability: The bromo derivative’s high melting point (188–190°C) suggests strong crystal lattice interactions, likely reduced in the acetyl variant due to steric effects .

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